
Naloxonazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxonazine dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by the latter . This compound has significant implications in the field of opioid receptor research and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naloxonazine dihydrochloride is synthesized through the reaction of naloxone with hydrazine in an acidic medium. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The reaction conditions typically include:
Reactants: Naloxone and hydrazine
Solvent: Acidic medium (e.g., hydrochloric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of naloxone and hydrazine
Controlled Environment: Maintaining acidic conditions and temperature control
Purification: Crystallization and filtration to obtain pure this compound
Análisis De Reacciones Químicas
Types of Reactions
Naloxonazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazone linkage.
Substitution: Substitution reactions can occur at the morphinan skeleton.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
Oxidized Derivatives: Various oxidized forms of naloxonazine
Reduced Derivatives: Modified hydrazone linkages
Substituted Compounds: Halogenated or alkylated naloxonazine derivatives
Aplicaciones Científicas De Investigación
Naloxonazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Investigated for its potential therapeutic applications in opioid addiction and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mecanismo De Acción
Naloxonazine dihydrochloride exerts its effects by irreversibly binding to the μ-opioid receptor. This binding prevents the activation of the receptor by opioid agonists, thereby blocking their effects . The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling and modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Naloxone Hydrochloride: A reversible μ-opioid receptor antagonist.
Naltrexone Hydrochloride: Another reversible μ-opioid receptor antagonist used in addiction treatment.
Naltriben Methanesulfonate: A selective δ-opioid receptor antagonist.
Uniqueness
Naloxonazine dihydrochloride is unique due to its irreversible binding to the μ-opioid receptor, which distinguishes it from other similar compounds that typically exhibit reversible binding. This irreversible binding makes it a valuable tool in studying long-term effects on opioid receptors and potential therapeutic applications in conditions requiring sustained receptor blockade.
Propiedades
Fórmula molecular |
C38H44Cl2N4O6 |
|---|---|
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1 |
Clave InChI |
VIAIHLLKDJKEKM-HOQHGZPCSA-N |
SMILES isomérico |
C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |
SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
SMILES canónico |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



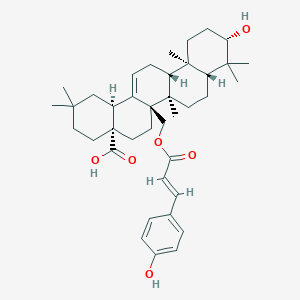
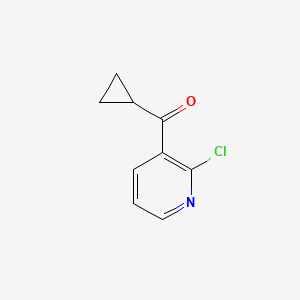

![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)

![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)
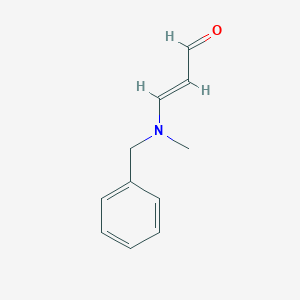
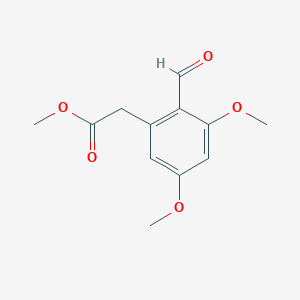
![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)
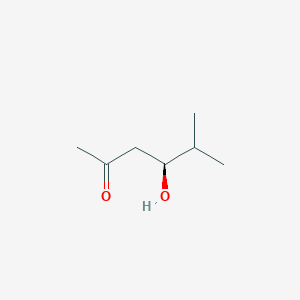

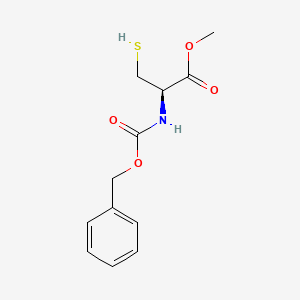
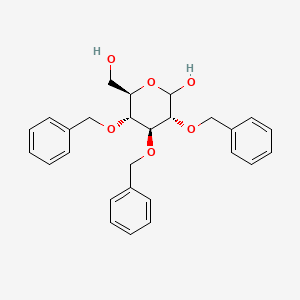
![(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B1640116.png)